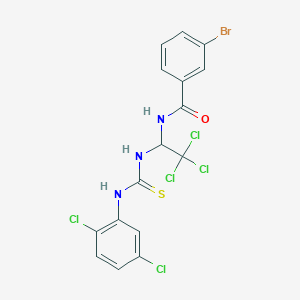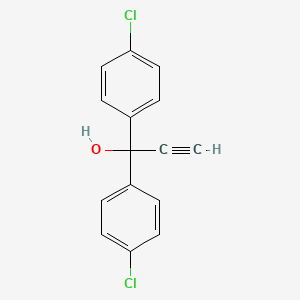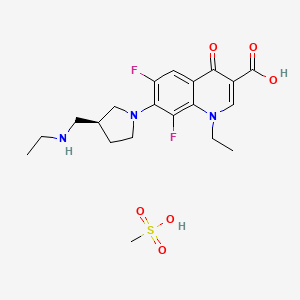![molecular formula C18H20N4OS B12007763 5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Terc-butilfenil)-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro es un compuesto orgánico complejo que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Terc-butilfenil)-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro generalmente involucra múltiples pasos:
Formación del Anillo Triazólico: El anillo triazólico puede sintetizarse a través de una reacción de ciclación que involucra derivados de hidrazina y compuestos carbonílicos en condiciones ácidas o básicas.
Introducción del Grupo Terc-butilfenil: Este paso involucra la sustitución de un átomo de hidrógeno en el anillo triazólico por un grupo terc-butilfenil utilizando una reacción de sustitución aromática electrofílica adecuada.
Formación del Grupo Furanoilmetilideno: El grupo furanoilmetilideno se introduce a través de una reacción de condensación entre un derivado de furano y un aldehído o cetona.
Formación de Hidrosulfuro:
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como cromatografía y recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazólico o al grupo furanoilmetilideno, lo que lleva a la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los reactivos electrofílicos y nucleofílicos, como halógenos, agentes alquilantes y nucleófilos como aminas y tioles, se utilizan en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a sulfoxidos o sulfonas, mientras que la reducción puede producir varios derivados reducidos del anillo triazólico o del grupo furanoilmetilideno.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Se sabe que su anillo triazólico interactúa con varios objetivos biológicos, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se explora por sus potenciales aplicaciones terapéuticas. Su capacidad para inhibir enzimas y receptores específicos lo convierte en un candidato potencial para el tratamiento de diversas enfermedades, incluidas las infecciones y el cáncer.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos. Sus propiedades químicas únicas permiten la creación de materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Terc-butilfenil)-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro involucra su interacción con objetivos moleculares específicos. El anillo triazólico puede unirse a enzimas y receptores, inhibiendo su actividad. El grupo furanoilmetilideno puede interactuar con ácidos nucleicos, afectando la expresión génica y la función celular. El grupo hidrosulfuro puede sufrir reacciones redox, influyendo en el equilibrio redox celular y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
5-Fenil-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro: Estructura similar pero carece del grupo terc-butilo.
5-(4-Metilfenil)-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro: Estructura similar pero tiene un grupo metilo en lugar de un grupo terc-butilo.
5-(4-Terc-butilfenil)-4-{[(E)-(2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro: Estructura similar pero carece del grupo metilo en el anillo de furano.
Singularidad
La singularidad de 5-(4-Terc-butilfenil)-4-{[(E)-(5-metil-2-furanoil)metilideno]amino}-4H-1,2,4-triazol-3-YL hidrosulfuro radica en su combinación de grupos funcionales. La presencia del grupo terc-butilo mejora su lipofilicidad, mientras que el grupo furanoilmetilideno proporciona sitios adicionales para la interacción con objetivos biológicos. El anillo triazólico es un andamiaje versátil que puede modificarse para mejorar su actividad biológica.
Propiedades
Fórmula molecular |
C18H20N4OS |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H20N4OS/c1-12-5-10-15(23-12)11-19-22-16(20-21-17(22)24)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,21,24)/b19-11+ |
Clave InChI |
NCBZJPBCZXTQRI-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)




![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)

